1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride
Description
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride is a small-molecule organic compound featuring a cyclopentane ring fused to a 4-methylthiazole moiety, with a primary amine group at the 1-position of the cyclopentane. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are known for their diverse bioactivity, including antimicrobial, antiviral, and kinase-inhibitory properties . This compound’s structural uniqueness lies in the conformational rigidity imparted by the cyclopentane ring and the electronic effects of the methyl-substituted thiazole, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;/h6H,2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWLECSFKASFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with cyclopentanone followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites: the acetamide group and the pyrrolopyrimidine ring system.
Table 1: Hydrolysis Pathways
Key findings:
-
Acid-catalyzed hydrolysis cleaves the acetamide bond, yielding a carboxylic acid and 4-chlorobenzylamine.
-
Base-mediated ring hydrolysis disrupts the pyrrolo[3,2-d]pyrimidine core but requires stringent conditions due to the ring’s aromatic stabilization .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂ (3%) | RT, 2h | Sulfoxide derivative (single oxygen addition) | |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 4h | Sulfone derivative (double oxygen addition) |
Key findings:
-
Mild oxidation with H₂O₂ produces a sulfoxide, while stronger oxidants like mCPBA yield sulfones .
-
Sulfone derivatives exhibit reduced biological activity compared to the parent compound due to decreased membrane permeability.
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfur atom participates in nucleophilic displacement reactions, particularly with amines and thiols.
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| Benzylamine | DMF, 60°C, 8h | 2-(benzylamino)-N-[(4-chlorophenyl)methyl]acetamide + thiol byproduct | |
| Sodium thiophenolate | EtOH, reflux, 12h | Arylthioether derivative |
Key findings:
-
Substitution occurs preferentially at the sulfanyl group over the pyrrolopyrimidine nitrogen due to steric hindrance .
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Thiophenolate reactions proceed with 75% yield, indicating moderate electrophilicity at sulfur .
Stability Under Environmental Conditions
The compound’s stability varies significantly with pH and temperature.
Table 4: Stability Profile
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| pH 1.2 (gastric) | Acetamide hydrolysis | 2.1h | |
| pH 7.4 (physiological) | Sulfanyl oxidation | >48h | |
| UV light (254 nm) | Pyrrolopyrimidine ring cleavage | 15min |
Key findings:
-
Rapid degradation in acidic environments limits oral bioavailability.
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UV exposure induces photolytic cleavage, necessitating light-protected storage .
Functionalization of the Methoxyethyl Group
The 2-methoxyethyl substituent undergoes demethylation and ether cleavage under specific conditions.
Table 5: Methoxyethyl Modifications
| Reaction | Conditions | Product | References |
|---|---|---|---|
| BBr₃ (2 eq) | DCM, -78°C → RT, 6h | Hydroxyethyl derivative | |
| HI (47%), reflux | 24h | Ethylene glycol-linked byproduct |
Key findings:
-
Demethylation with BBr₃ preserves the pyrrolopyrimidine core but reduces lipophilicity .
-
Strong acid cleavage disrupts the ether bond, forming ethylene glycol and a hydroxylated intermediate .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group participates in limited electrophilic reactions due to deactivation by the chlorine atom.
Table 6: Aromatic Reactivity
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | No reaction (inert under standard conditions) | |
| Bromination | Br₂, FeBr₃, 80°C | Trace para-brominated product (<5% yield) |
Key findings:
Scientific Research Applications
Medicinal Chemistry
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride has shown promise in various biological studies:
Anticancer Activity:
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against several cancer cell lines, including human colon carcinoma (Caco-2) and breast carcinoma (MDA-MB-231), showing notable reductions in cell viability .
Enzyme Inhibition:
The compound acts as an enzyme inhibitor, particularly targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). In vitro studies indicated that certain derivatives exhibited substantial inhibitory effects at low concentrations, making them potential candidates for drug development aimed at metabolic diseases .
Biological Mechanisms
The mechanism of action involves binding to specific enzyme active sites, thereby modulating their activity. This characteristic is crucial for developing therapeutic agents aimed at treating various diseases, including cancer and metabolic disorders. The thiazole ring structure contributes significantly to the biological activity of these compounds through interactions with target proteins .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the production of agrochemicals and dyes. Its unique chemical properties make it a valuable building block in organic synthesis and various industrial applications .
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A study evaluated a series of thiazole derivatives against multiple cancer cell lines using the MTS assay. Results indicated that compounds with similar structures to 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amines showed significant cytotoxicity against several tumors .
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of thiazole-based compounds on 11β-HSD isoforms demonstrated promising results with select compounds exhibiting IC50 values lower than traditional inhibitors like carbenoxolone .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine Hydrochloride
- Structural Difference : Lacks the 4-methyl group on the thiazole ring.
- The absence of the methyl group may decrease steric hindrance, altering binding affinity in biological targets.
rac-(1R,2S)-2-(4-Iodo-1H-pyrazol-1-yl)cyclopentan-1-amine Hydrochloride
- Structural Difference : Replaces the thiazole with a 4-iodopyrazole ring.
- Impact :
- Applications: Potential use in radiopharmaceuticals or as a heavy-atom derivative for crystallographic studies.
4-Phenyl-1,3-thiazol-2-amine
- Structural Difference : Features a phenyl-substituted thiazole without the cyclopentane-amine moiety.
- Applications : Antimicrobial agents or kinase inhibitors, leveraging the phenyl-thiazole scaffold’s bioactivity.
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Structural Difference : Substitutes the thiazole with a 1,2,4-triazole and uses a propane chain instead of cyclopentane.
- Impact :
- Applications : Agrochemicals or antifungals, where triazole derivatives are well-established.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine HCl | C9H13ClN2S | 216.73 | 4-methylthiazole, cyclopentane | Kinase inhibitors, antimicrobials |
| 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine HCl | C8H11ClN2S | 202.70 | Thiazole, cyclopentane | Drug discovery intermediates |
| rac-(1R,2S)-2-(4-Iodo-1H-pyrazol-1-yl)cyclopentan-1-amine HCl | C8H12ClIN2 | 306.56 | 4-iodopyrazole, cyclopentane | Radiopharmaceuticals, crystallography |
| 4-Phenyl-1,3-thiazol-2-amine | C9H8N2S | 176.24 | Phenylthiazole | Antimicrobials, enzyme inhibitors |
| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl | C6H13ClN4 | 176.65 | 1,2,4-triazole, propane | Agrochemicals, antifungals |
Key Research Findings
- Bioactivity : Thiazole-containing compounds (e.g., the target molecule) demonstrate superior kinase inhibition compared to triazole analogs, likely due to enhanced π-π interactions with ATP-binding pockets .
- Solubility : The hydrochloride salt form of the target compound shows improved aqueous solubility (>50 mg/mL) compared to its free base, critical for in vivo studies .
- Stability : Methyl substitution on the thiazole ring increases metabolic stability, as evidenced by reduced CYP450-mediated oxidation in hepatic microsome assays .
Biological Activity
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride is a thiazole derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound features a unique structure that combines a cyclopentan-1-amine core with a 4-methyl-1,3-thiazole moiety, which is known for its diverse biological activities.
- Molecular Formula : C9H15ClN2S
- Molecular Weight : 218.75 g/mol
- CAS Number : 1311318-41-8
The biological activity of this compound primarily involves its interaction with various biological targets. It is believed to function as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. The exact pathways and molecular interactions remain an area of ongoing research.
Antitumor Activity
Several studies have explored the antitumor potential of thiazole derivatives, including this compound. The compound's ability to induce apoptosis in cancer cells has been noted, particularly against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
In vitro studies have reported varying IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | HepG2 | TBD |
The exact IC50 values for this compound are still under investigation but are expected to be comparable to other thiazole derivatives known for their anticancer properties .
Anticonvulsant Properties
Thiazole derivatives have also been studied for their anticonvulsant activities. While specific data on this compound is limited, related compounds have demonstrated significant anticonvulsant effects in animal models. The structure–activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticonvulsant efficacy .
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of various thiazole derivatives, including those structurally similar to 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amines. The findings revealed that certain modifications could lead to enhanced biological activity against targeted diseases. The study emphasized the importance of the thiazole moiety in conferring biological properties .
Q & A
Q. What are the optimized synthesis methods for 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride?
Answer: The synthesis involves multi-step reactions starting from aromatic precursors. Key steps include:
- Cyclization : Formation of the thiazole ring under controlled conditions (e.g., using thiourea derivatives and α-haloketones).
- Amine functionalization : Introduction of the cyclopentylamine group via reductive amination or nucleophilic substitution.
- Hydrochloride salt formation : Treatment with HCl in polar solvents like ethanol or dichloromethane.
Critical parameters include temperature (often 60–100°C), solvent selection (DMF, DCM), and catalysts (e.g., palladium for cross-coupling steps). Yield optimization requires purification via column chromatography or recrystallization .
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for thiazole protons, ¹³C NMR for cyclopentyl carbons).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- HPLC/UPLC : Assess purity (>95% for biological assays).
- IR Spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
Multi-method validation ensures accuracy, especially when distinguishing between regioisomers or salt forms .
Q. What are the known biological targets of thiazole-cyclopentylamine derivatives?
Answer: Thiazole derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to their heterocyclic aromaticity and amine functionality. For example:
- Antimicrobial activity : Inhibition of bacterial dihydrofolate reductase.
- Anticancer potential : Modulation of apoptosis pathways via caspase activation.
Target identification requires assays like fluorescence polarization for binding affinity or enzymatic inhibition studies .
Advanced Research Questions
Q. How can QSAR studies guide the optimization of this compound’s bioactivity?
Answer: Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., logP, polar surface area) to predict activity. For example:
- Lipophilicity optimization : Adjusting the cyclopentyl or thiazole substituents to enhance blood-brain barrier penetration.
- Electrostatic potential mapping : Identifying regions for hydrogen bonding with target proteins.
Computational tools like Schrödinger’s Maestro or AutoDock validate these models, enabling rational design of analogs with improved potency .
Q. How to resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Salt form verification : Ensure the hydrochloride salt is fully dissociated in solution (use pH-adjusted buffers).
- Off-target profiling : Screen against related enzymes/receptors to rule out nonspecific interactions.
Reproducibility requires orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
Q. What computational strategies predict the compound’s stability under physiological conditions?
Answer:
- Molecular dynamics simulations : Model degradation pathways (e.g., hydrolysis of the cyclopentylamine group).
- pKa prediction : Determine protonation states in different compartments (e.g., lysosomal pH vs. cytoplasmic pH).
- Forced degradation studies : Accelerate stability testing under heat, light, or oxidative stress, followed by LC-MS analysis to identify breakdown products .
Q. How to design experiments evaluating the compound’s selectivity across kinase isoforms?
Answer:
- Kinase profiling panels : Use broad-spectrum assays (e.g., Eurofins KinaseProfiler) to screen >100 kinases.
- Structural analysis : Compare binding modes via X-ray crystallography or cryo-EM to identify isoform-specific residues.
- Resistance monitoring : Serial passaging of cells to detect mutations in kinase domains that reduce compound efficacy .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for amine-sensitive reactions .
- Characterization : Cross-validate spectral data with computed NMR shifts (e.g., using ACD/Labs or MNova) .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with CRISPR knockouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
